molecular formula C14H12F3N5O2 B2441336 1-(Furan-2-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 1903716-75-5

1-(Furan-2-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

Cat. No.: B2441336
CAS No.: 1903716-75-5
M. Wt: 339.278
InChI Key: GWTPLJZFHXZIKD-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a high-purity research chemical designed for investigative oncology and immunology. This compound features a [1,2,4]triazolo[4,3-a]pyridine core, a scaffold of significant interest in medicinal chemistry due to its demonstrated ability to serve as a heme-binding moiety in enzyme inhibition . The 7-trifluoromethyl substitution on this core is a strategic modification known to enhance metabolic stability and potency in related triazolo-pyridine compounds, improving their drug-like properties . The molecule is rationally designed as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme that is a promising target in cancer immunotherapy . IDO1 is overexpressed in many tumor types and creates an immunosuppressive microenvironment by depleting tryptophan and producing kynurenines, effectively suppressing T-cell function and allowing tumors to evade immune destruction . The integration of the [1,2,4]triazolo[4,3-a]pyridine scaffold suggests a mechanism of action involving binding to the active site heme iron of IDO1, thereby blocking its catalytic activity and potentially reversing tumor-mediated immune suppression . This makes it a valuable tool compound for studying the IDO1 pathway, exploring combination immunotherapies, and validating new cancer treatment strategies in vitro . Furthermore, the 1,2,4-triazole pharmacophore is a privileged structure in drug discovery, present in a wide array of bioactive molecules with documented antifungal, antibacterial, anticancer, and anticonvulsant activities . Researchers can utilize this reagent to probe structure-activity relationships, develop novel enzyme inhibitors, and investigate its potential in other therapeutic areas. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5O2/c15-14(16,17)9-3-4-22-11(6-9)20-21-12(22)8-19-13(23)18-7-10-2-1-5-24-10/h1-6H,7-8H2,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTPLJZFHXZIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the furan ring, followed by the introduction of the triazolo pyridine moiety and the trifluoromethyl group. Common synthetic routes may include:

  • Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or through the dehydration of furfural derivatives.

  • Triazolo Pyridine Formation: The triazolo pyridine ring can be constructed using [1,2,4]triazolo[4,3-a]pyridine as a starting material, which undergoes further functionalization.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be employed to convert functional groups within the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common in modifying the triazolo pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Furan-2-carboxylic acid derivatives.

  • Reduction Products: Reduced derivatives of the compound.

  • Substitution Products: Modified triazolo pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research on related triazole derivatives has shown significant antibacterial and antifungal activities. For instance, 1,2,4-triazoles have been reported to exhibit potent activity against various pathogens, including resistant strains of bacteria. The incorporation of the triazole ring into the structure may confer similar benefits to 1-(Furan-2-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea .

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds containing furan and triazole moieties. For instance, derivatives similar to 1-(Furan-2-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea have been evaluated as inhibitors against viral enzymes such as SARS-CoV-2 Mpro . This suggests that the compound could be explored further for its efficacy against viral infections.

Anticancer Activity

The triazole scaffold is recognized in medicinal chemistry for its anticancer properties. Compounds derived from this framework have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific application of 1-(Furan-2-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea in cancer therapy remains to be fully explored but holds promise based on related research findings .

Case Studies and Research Findings

StudyFocusFindings
PMC7384432Antimicrobial ActivityTriazole derivatives showed enhanced antifungal activity compared to standard treatments .
PMC9162962Antiviral PotentialIdentified novel inhibitors of SARS-CoV-2 using similar structural motifs .
ResearchGateAnticancer PropertiesTriazole compounds demonstrated significant cytotoxic effects against various cancer cell lines .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 1-(Furan-2-ylmethyl)urea: A simpler analog lacking the triazolo pyridine and trifluoromethyl groups.

  • 1-(Furan-2-ylmethyl)-3-(pyridin-3-yl)methyl)urea: Similar structure but with a pyridine ring instead of triazolo pyridine.

  • 1-(Furan-2-ylmethyl)-3-(trifluoromethyl)urea: Contains the trifluoromethyl group but lacks the triazolo pyridine ring.

Uniqueness: 1-(Furan-2-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea stands out due to its combination of the furan ring, triazolo pyridine ring, and trifluoromethyl group, which collectively contribute to its unique chemical and biological properties.

This comprehensive overview highlights the significance of 1-(Furan-2-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea in scientific research and its potential applications across various fields

Biological Activity

1-(Furan-2-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H12F3N5O2
  • Molecular Weight : 339.27 g/mol
  • CAS Number : 2034601-77-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity and potentially increases its binding affinity to biological targets. The furan moiety can participate in various interactions, including hydrogen bonding and π-π stacking with target proteins.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to 1-(Furan-2-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea have shown high potency against various cancer cell lines:

Cell Line IC50 (µM) % Inhibition
T-47D (Breast Cancer)0.1590.47
SR (Leukemia)0.2081.58
SK-MEL-5 (Melanoma)0.1884.32
MDA-MB-468 (Breast)0.2284.83

These results indicate that the compound may possess a broad-spectrum antiproliferative activity against various cancer types .

Antiviral Activity

The compound's structural components suggest potential antiviral properties as well. Similar triazole derivatives have been investigated for their ability to inhibit viral enzymes such as proteases, which are crucial for viral replication . For example, a related compound was identified as an effective inhibitor of SARS-CoV-2 protease, showcasing the potential for developing antiviral therapies based on this scaffold.

Case Studies

  • Anticancer Efficacy : A recent study evaluated the efficacy of triazolo-pyridine derivatives in vitro against a panel of cancer cell lines. The study found that compounds with structural similarities to our target compound exhibited IC50 values in the low micromolar range and significant cytotoxic effects .
  • Antiviral Screening : Another investigation screened various furan derivatives for their antiviral activities against SARS-CoV-2. The results indicated that specific substitutions on the furan ring enhanced inhibitory effects on viral replication .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(Furan-2-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea?

  • Methodological Answer : A multi-step synthesis is typically employed. First, the trifluoromethyl-triazolo[4,3-a]pyridine core can be synthesized via [3+2] cycloaddition of nitrile imines with heterocyclic thiols (e.g., benzimidazole derivatives), as described for analogous trifluoromethyl triazoles . Next, the urea linker is introduced by reacting 7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl isocyanate with furan-2-ylmethylamine under inert conditions (e.g., DCM or THF with triethylamine as a base) .
  • Key Characterization : Confirm intermediate purity via HPLC (>95%) and final structure using 1H^{1}\text{H}/19F^{19}\text{F}-NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : The trifluoromethyl group and triazole ring may cause unexpected splitting in NMR spectra due to dynamic effects or paramagnetic impurities. Use deuterated DMSO for solubility and compare experimental 19F^{19}\text{F}-NMR shifts with computational predictions (e.g., DFT). For crystallographic confirmation, grow single crystals in acetonitrile/water and analyze via X-ray diffraction, referencing analogous triazolo[4,3-a]pyridine structures .

Q. What are the critical purity thresholds for this compound in biological assays?

  • Methodological Answer : A minimum purity of 95% (by HPLC) is required to avoid confounding results from byproducts (e.g., unreacted isocyanate or dehalogenated intermediates). Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for analysis. For trace metal contamination (e.g., from catalysts), inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Advanced Research Questions

Q. How can the reaction conditions be optimized to suppress competing pathways in the synthesis of the triazolo[4,3-a]pyridine core?

  • Methodological Answer : The trifluoromethyl group can destabilize intermediates, leading to side reactions. Use Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading. For example, a base-promoted cycloaddition at 60–80°C in DMF minimizes dimerization of nitrile imines . Kinetic monitoring via in-situ FTIR or Raman spectroscopy helps identify optimal reaction times.

Q. What strategies mitigate solubility challenges in aqueous formulations for in vivo studies?

  • Methodological Answer : The compound’s hydrophobicity (logP ~3.5) limits aqueous solubility. Use co-solvents like PEG-400 or cyclodextrin-based encapsulation. For injectable formulations, prepare lyophilized powders with mannitol as a cryoprotectant and reconstitute in PBS (pH 7.4). Stability studies (accelerated at 40°C/75% RH) should monitor degradation products via LC-MS .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using the crystal structure of homologous targets (e.g., kinases or GPCRs). Parametrize the trifluoromethyl group’s electrostatic potential using quantum mechanical calculations (e.g., B3LYP/6-31G*). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What analytical methods detect and quantify metabolic byproducts in hepatocyte assays?

  • Methodological Answer : Incubate the compound with primary hepatocytes (human or murine) and profile metabolites using UPLC-QTOF-MS. Fragment ions matching theoretical masses (e.g., hydroxylation at the furan ring or N-demethylation of the urea) are identified with MetabolitePilot or XCMS Online. Compare retention times with synthesized standards for confirmation .

Data Contradiction Analysis

  • Example : Conflicting bioactivity data across cell lines may arise from differential expression of metabolizing enzymes (e.g., CYP450 isoforms). Validate using CYP knockout models or chemical inhibitors (e.g., ketoconazole for CYP3A4). Cross-reference with transcriptomic datasets (e.g., CCLE) to contextualize cellular responses .

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